tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate
Description
tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate is a pyridine derivative featuring a tert-butyl carbamate group at the 2-position, a trifluoromethyl (-CF₃) substituent at the 6-position, and a formyl (-CHO) group at the 3-position of the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the formyl group serves as a reactive handle for further derivatization .
Properties
Molecular Formula |
C12H13F3N2O3 |
|---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
tert-butyl N-[3-formyl-6-(trifluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H13F3N2O3/c1-11(2,3)20-10(19)17-9-7(6-18)4-5-8(16-9)12(13,14)15/h4-6H,1-3H3,(H,16,17,19) |
InChI Key |
VBWQVCRAGCRZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3-formyl-6-(trifluoromethyl)pyridine with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under controlled temperature and pressure conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
Comparison with Similar Pyridine-Based Carbamates
Structural and Functional Group Variations
The table below compares the substituents and molecular properties of tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate with structurally related compounds:
Physical and Chemical Properties
- Boiling Point and Density: tert-Butyl carbamates with trifluoromethyl groups (e.g., ) exhibit higher boiling points (~376°C predicted) and densities (~1.235 g/cm³) compared to non-fluorinated analogs due to increased molecular weight and fluorine’s electronegativity. Halogenated derivatives (e.g., 6-Br in ) have higher molecular weights but lower predicted boiling points due to reduced polarity.
Biological Activity
tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed analysis of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F3N2O2, with a molecular weight of 274.24 g/mol. The compound features a pyridine ring substituted with a trifluoromethyl group and a formyl group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and anticancer agent. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit moderate antibacterial properties. For instance, studies on related pyridine derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1-(quinolin-4-yl)-3-(6-(trifluoromethyl)pyridin-2-yl)urea | 250 | Staphylococcus aureus |
| N-(3-formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide | 200 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of tert-butyl derivatives has been documented in various studies. For example, related compounds have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key cellular pathways that regulate proliferation and apoptosis.
Case Study: Anticancer Efficacy
A study evaluating the effect of similar carbamate derivatives on cancer cell lines reported IC50 values ranging from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity Data
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 |
| Benzamide derivative | 5.85 | A549 |
| Pyrazole derivative | 4.53 | MCF-7 |
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the trifluoromethyl group may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cell growth and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
